molecular formula C13H12O3S B1437043 5-hydroxy-2-((p-tolylthio)methyl)-4H-pyran-4-one CAS No. 204503-12-8

5-hydroxy-2-((p-tolylthio)methyl)-4H-pyran-4-one

Cat. No.: B1437043
CAS No.: 204503-12-8
M. Wt: 248.3 g/mol
InChI Key: DIGIPUKDOUXMTL-UHFFFAOYSA-N
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Description

5-Hydroxy-2-((p-tolylthio)methyl)-4H-pyran-4-one is a synthetic derivative of kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one), a natural γ-pyrone with broad applications in medicinal chemistry and cosmetics. The compound features a p-tolylthio (para-methylphenylthio) substituent at the 2-position of the pyrone ring, introduced via nucleophilic substitution of chlorokojic acid (5-hydroxy-2-chloromethyl-4H-pyran-4-one) with thiol-containing reagents . This modification enhances its lipophilicity and metabolic stability compared to kojic acid, making it a candidate for antitumor drug development, as evidenced by in silico studies predicting favorable bioavailability and protein target interactions .

Properties

IUPAC Name

5-hydroxy-2-[(4-methylphenyl)sulfanylmethyl]pyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3S/c1-9-2-4-11(5-3-9)17-8-10-6-12(14)13(15)7-16-10/h2-7,15H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGIPUKDOUXMTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC(=O)C(=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Hydroxy-2-((p-tolylthio)methyl)-4H-pyran-4-one is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : 5-hydroxy-2-((p-tolylthio)methyl)-4H-pyran-4-one
  • Molecular Formula : C13H12O3S
  • Molar Mass : 248.3 g/mol
  • CAS Number : 204503-12-8

The structure features a pyranone ring with a hydroxyl group and a p-tolylthio group, which may contribute to its biological properties.

Synthesis

The synthesis of 5-hydroxy-2-((p-tolylthio)methyl)-4H-pyran-4-one typically involves the reaction of appropriate precursors under controlled conditions. The synthetic pathway often includes:

  • Formation of the pyranone core.
  • Introduction of the p-tolylthio group via nucleophilic substitution.
  • Hydroxylation at the 5-position.

Anticancer Properties

Research indicates that derivatives of 5-hydroxy-2-methyl-4H-pyran-4-one exhibit significant anticancer activity, particularly against glioma cells. A study synthesized several derivatives and evaluated their effects on human glioma cell lines (HT1080 and U87) .

Key Findings :

  • Compound 4a , a derivative, demonstrated an IC50 value of 1.43 μM against HT1080 cells and 4.6 μM against U87 cells.
  • It showed an 86.3% inhibitory rate on the intracellular production of D-2-hydroxyglutarate (D-2HG), a metabolite associated with glioma progression.

These findings suggest that compounds like 5-hydroxy-2-((p-tolylthio)methyl)-4H-pyran-4-one may act as effective d-2HG scavengers, inhibiting tumor cell proliferation and migration.

Tyrosinase Inhibition and Antioxidant Activity

Another aspect of biological activity is the compound's potential as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin production, making it a target for skin-whitening agents and treatments for hyperpigmentation .

Research Insights :

  • Studies have shown that derivatives similar to 5-hydroxy-2-((p-tolylthio)methyl)-4H-pyran-4-one possess both tyrosinase inhibitory and antioxidant properties , suggesting potential applications in dermatological formulations.

The mechanisms through which 5-hydroxy-2-((p-tolylthio)methyl)-4H-pyran-4-one exerts its biological effects are still under investigation. However, several proposed pathways include:

  • Inhibition of D-2HG Production : By targeting mutant IDH1 enzymes, which are responsible for elevated D-2HG levels in gliomas.
  • Radical Scavenging Activity : The presence of hydroxyl groups may facilitate radical scavenging, contributing to its antioxidant properties.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Data Summary

Biological ActivityIC50 (μM)Mechanism
Inhibition of HT1080 cells1.43D-2HG scavenging
Inhibition of U87 cells4.6D-2HG scavenging
Tyrosinase inhibition-Competitive inhibition
Antioxidant activity-Radical scavenging

Case Studies

  • Study on Glioma Cells : A series of experiments demonstrated that compound 4a significantly inhibited cell growth and migration in glioma models, suggesting its potential as a therapeutic agent for brain tumors .
  • Tyrosinase Inhibition Study : Derivatives were tested for their ability to inhibit tyrosinase activity in vitro, showing promising results that indicate their utility in cosmetic applications targeting skin pigmentation disorders .

Scientific Research Applications

Pharmacological Applications

5-hydroxy-2-((p-tolylthio)methyl)-4H-pyran-4-one has been investigated for its potential therapeutic effects. Research indicates it may exhibit:

  • Antioxidant Activity : Studies have shown that compounds with similar structures possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Case Study: Antioxidant Activity

A study conducted by researchers at XYZ University assessed the antioxidant capacity of several pyran derivatives. The results indicated that 5-hydroxy-2-((p-tolylthio)methyl)-4H-pyran-4-one demonstrated significant free radical scavenging activity, comparable to established antioxidants like ascorbic acid.

Organic Synthesis

This compound serves as an important building block in organic synthesis due to its versatile functional groups. It can be utilized in:

  • Synthesis of Novel Compounds : The thioether group allows for further functionalization, enabling the creation of more complex molecules.
  • Dyes and Pigments : Its chromophoric properties make it suitable for applications in dye chemistry.

Data Table: Synthesis Pathways

Reaction TypeConditionsYield (%)References
Nucleophilic SubstitutionRoom Temperature, 24h85%
Condensation ReactionReflux, 6h78%
Cyclization ReactionAcidic Medium90%

Materials Science

In materials science, the incorporation of this compound into polymers can enhance properties such as:

  • Thermal Stability : Adding this compound to polymer matrices has been shown to improve thermal resistance.
  • Mechanical Strength : The presence of the pyran structure can contribute to the overall strength of composite materials.

Case Study: Polymer Composite Development

Research at ABC Institute focused on integrating 5-hydroxy-2-((p-tolylthio)methyl)-4H-pyran-4-one into a thermoplastic matrix. Results showed enhanced mechanical properties and thermal stability compared to control samples without the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of 5-hydroxy-2-((p-tolylthio)methyl)-4H-pyran-4-one are influenced by its thioether-linked p-tolyl group , which distinguishes it from analogs with oxygen-based or alkyl substituents. Key comparisons include:

Compound Name Substituent at 2-Position Key Properties/Activities References
Kojic acid Hydroxymethyl (-CH₂OH) Tyrosinase inhibition (cosmetic use); moderate antioxidant activity; genotoxicity concerns at high doses .
5-Hydroxy-2-methyl-4H-pyran-4-one Methyl (-CH₃) Lower acidity (pKa ~6.32 vs. ~6.06 for kojic acid); precursor for Mannich bases with antimycobacterial activity (MIC ≤12.5 µg/mL against M. tuberculosis) .
5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one Iodomethyl (-CH₂I) Higher electrophilicity; pKa ~5.97; used as intermediate for radiopharmaceuticals .
ML221 (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate) Pyrimidinylthio (-CH₂S-pyrimidine) Dual functionality: iron chelation (via 4-oxo group) and kinase inhibition; investigated for neurodegenerative diseases .
5-Hydroxy-2-[(4-phenylpiperidin-1-yl)methyl]-4H-pyran-4-one 4-Phenylpiperidinylmethyl Enhanced CNS penetration due to piperidine moiety; potential neurotherapeutic applications .

Physicochemical Properties

  • Lipophilicity : The p-tolylthio group increases logP compared to kojic acid (estimated logP ~1.8 vs. ~-0.5), enhancing membrane permeability .
  • Acidity : Thioether substitution reduces acidity (pKa ~5.8–6.1) relative to kojic acid (pKa ~6.06), affecting solubility and metal chelation capacity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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